N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)isobutyramide
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Overview
Description
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)isobutyramide is a compound that has garnered interest in the scientific community due to its potential therapeutic applications. This compound is part of the arylpiperazine class, which is known for its diverse pharmacological activities. The presence of the methoxyphenyl group and the piperazine ring in its structure suggests that it may interact with various biological targets, making it a candidate for further research in medicinal chemistry.
Biochemical Analysis
Biochemical Properties
This compound has been found to interact with alpha1-adrenergic receptors . Alpha1-adrenergic receptors are a class of G-protein-coupled receptors (GPCRs) that play a significant role in various neurological conditions . The interaction of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)isobutyramide with these receptors could potentially influence a range of biochemical reactions.
Cellular Effects
It has been suggested that this compound may have neuroprotective potential . It has been shown to improve short-term memory and anxiety levels in rats treated with aluminium chloride .
Molecular Mechanism
It has been suggested that it may act as an antagonist at alpha1-adrenergic receptors . This could potentially influence a range of cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)isobutyramide typically involves the reaction of 2-methoxyphenylpiperazine with an appropriate alkylating agent. One common method includes the use of isobutyryl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors. The specific details of industrial production methods are often proprietary, but they generally follow the same basic principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the isobutyramide moiety can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenated compounds can be used as electrophiles in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carbonyl group would produce an alcohol.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving receptor binding and signal transduction.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders due to its interaction with adrenergic and serotonergic receptors.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)isobutyramide involves its interaction with specific molecular targets, such as adrenergic and serotonergic receptors. By binding to these receptors, it can modulate various physiological processes, including neurotransmission and vascular tone. The exact pathways and molecular targets are still under investigation, but its structure suggests a potential for significant biological activity.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also contains an arylpiperazine moiety.
Naftopidil: Used in the treatment of benign prostatic hyperplasia, it shares structural similarities with N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)isobutyramide.
Urapidil: An antihypertensive agent with a similar arylpiperazine structure.
Uniqueness
This compound is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties. Its methoxyphenyl group and isobutyramide moiety differentiate it from other arylpiperazines, potentially leading to unique interactions with biological targets and a different therapeutic profile.
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-14(2)17(21)18-8-9-19-10-12-20(13-11-19)15-6-4-5-7-16(15)22-3/h4-7,14H,8-13H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRYNEOOIYUZJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCN1CCN(CC1)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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